molecular formula C17H27N5O2 B6692844 (3R,4S)-1-[2-(4-methylpiperidin-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide

(3R,4S)-1-[2-(4-methylpiperidin-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6692844
M. Wt: 333.4 g/mol
InChI Key: HOEMSVLHECJXTG-CABCVRRESA-N
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Description

(3R,4S)-1-[2-(4-methylpiperidin-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a pyrrolidine ring substituted with a carboxamide group, a pyrazole ring, and a piperidine ring, making it structurally complex and potentially bioactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-[2-(4-methylpiperidin-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides or acid chlorides.

    Attachment of the Pyrazole Ring: The pyrazole ring is attached through nucleophilic substitution or coupling reactions.

    Incorporation of the Piperidine Ring: The piperidine ring is introduced via alkylation or acylation reactions, often requiring specific protecting group strategies to ensure regioselectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst conditions are optimized for each step.

    Scale-Up Considerations: Ensuring that the reactions are scalable and cost-effective for large-scale production.

    Purification Techniques: Use of chromatography, crystallization, and other purification methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazole rings.

    Reduction: Reduction reactions can modify the carboxamide group or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes, or carboxylic acids depending on the site of oxidation.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its structural features.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Receptor Binding: May interact with biological receptors, influencing signaling pathways.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of (3R,4S)-1-[2-(4-methylpiperidin-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s function. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the signaling pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-1-[2-(4-methylpiperidin-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide: The parent compound.

    (3R,4S)-1-[2-(4-methylpiperidin-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid: A derivative with a carboxylic acid group.

    (3R,4S)-1-[2-(4-methylpiperidin-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-methyl ester: A methyl ester derivative.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and specificity for certain molecular targets.

Properties

IUPAC Name

(3R,4S)-1-[2-(4-methylpiperidin-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-12-3-5-21(6-4-12)11-16(23)22-9-14(15(10-22)17(18)24)13-7-19-20(2)8-13/h7-8,12,14-15H,3-6,9-11H2,1-2H3,(H2,18,24)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEMSVLHECJXTG-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N2CC(C(C2)C(=O)N)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC(=O)N2C[C@@H]([C@H](C2)C(=O)N)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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